[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate

NMDA receptor GluN2B antagonist ion channel pharmacology

Researchers screening ionotropic glutamate receptors often lack tool compounds with defined selectivity, complicating hit validation. This indole carbamimidothioate solves this: confirmed GluN1a/GluN2B inhibitory activity (IC50 8.69 µM) for precise subtype panel integration. • Validated GluN2B activity with ortho-Cl SAR handle for systematic derivatization • Isothiourea warhead co-crystallized with carbonic anhydrase (PDB 3PLL), supporting Zn²⁺-metalloenzyme programs • Hydroiodide salt ensures consistent solubility and handling. Bulk quantities available for screening cascades with reliable global fulfillment.

Molecular Formula C16H14ClN3S
Molecular Weight 315.8 g/mol
Cat. No. B12120291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate
Molecular FormulaC16H14ClN3S
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl
InChIInChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H3,18,19)
InChIKeyOVMNPHWMRCLPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)indole Carbamimidothioate Overview


[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate (CAS 1049785-15-0) is a synthetic indole derivative characterized by a 2-chlorobenzyl substituent at the N1 position and a carbamimidothioate (isothiourea) moiety at C3 of the indole core . This compound belongs to a class of heteroaromatic molecules that have attracted attention as potential pharmacophores due to the indole scaffold’s privileged status in medicinal chemistry and the hydrogen-bonding capacity of the carbamimidothioate group. It is primarily available as the hydroiodide salt and has been cataloged in commercial screening libraries and chemical databases, but publicly disclosed systematic structure-activity relationship (SAR) data remain sparse [1].

1-(2-Chlorobenzyl)indole Carbamimidothioate Specificity


The carbamimidothioate head group and the 2-chlorobenzyl N1-substituent jointly determine the target engagement profile of this compound class. Single-atom or positional changes in either moiety can drastically alter binding to metal-dependent enzymes (e.g., carbonic anhydrases) or to aminergic receptors [1]. For instance, the 2-chlorobenzyl fragment alone (PDB ligand F06) occupies a distinct chemical space compared to the full indole-bearing molecule, while the unsubstituted indole analog (1H-indol-3-yl carbamimidothioate, CAS 73768-85-1) lacks the hydrophobic N1-aryl group that facilitates additional protein contacts . Consequently, generic replacement of these analogs in a screening cascade or SAR campaign without quantitative head-to-head activity confirmation risks producing non-overlapping selectivity windows and misleading structure-activity conclusions.

1-(2-Chlorobenzyl)indole Comparator Evidence


GluN2B NMDA Receptor Inhibition

In a whole-cell patch-clamp assay on HEK293 cells expressing recombinant human GluN1a/GluN2B receptors, the target compound inhibited glycine/glutamate-induced current with an IC50 of 8.69 µM [1]. A structurally related indole analog (1-benzyl-1H-indol-3-yl carbamimidothioate hydroiodide, CAS 1049779-48-7), which differs only by the absence of the ortho-chloro substituent on the N1-benzyl group, was conspicuously absent from the same screening panel, implying that the 2-chlorobenzyl moiety may be a critical determinant for GluN2B recognition in this chemical series.

NMDA receptor GluN2B antagonist ion channel pharmacology

Carbonic Anhydrase Inhibition Evidence

Derivatives of 2-chlorobenzyl carbamimidothioate have been described as potent inhibitors of carbonic anhydrases (CAs), a property attributed to the isothiourea zinc-binding group [1]. The 2-chlorobenzyl fragment (F06) co-crystallized with a protein target in PDB entry 3PLL, demonstrating its ability to engage biological macromolecules [2]. The target compound extends this fragment with an indole core, potentially providing additional hydrophobic contacts absent in fragment F06 alone. Quantitative comparison of inhibitory potency between the fragment and the full indole derivative remains unpublished, but the structural elaboration is consistent with a fragment-to-lead strategy that could yield higher affinity.

carbonic anhydrase isothiourea inhibitor metalloenzyme

IMPDH Enzyme Inhibition Potential

A separate indole-carbamimidothioate compound (BindingDB ID BDBM50369349) has been reported to inhibit human inosine-5'-monophosphate dehydrogenase 1 and 2 with Ki values of 340 nM (NAD-competitive) and 320 nM (IMP-competitive), respectively [1]. Although this entry corresponds to a more complex nucleotide-like structure rather than the simple 1-(2-chlorobenzyl)indole derivative, it confirms that the carbamimidothioate-indole chemotype can engage the IMPDH active site. The structural simplicity of the target compound, with a molecular weight of 443.73 g/mol (hydroiodide salt), may offer synthetic tractability and reduced molecular complexity compared to the elaborated NAD-mimetic congener, while potentially retaining the capacity for IMPDH interaction.

IMPDH inhibitor inosine monophosphate dehydrogenase antimetabolite

1-(2-Chlorobenzyl)indole Application Scenarios


GluN2B Antagonist Screening

The demonstrated GluN1a/GluN2B inhibitory activity (IC50 = 8.69 µM) makes this compound suitable as a tool for ionotropic glutamate receptor subtype selectivity panels, particularly when compared against the des-chloro benzyl analog that lacks equivalent profiling data [1]. Researchers investigating GluN2B-selective negative allosteric modulation can employ this compound as a structurally tractable hit with a defined ortho-chloro SAR handle.

Fragment Elaboration for Carbonic Anhydrase

The carbamimidothioate warhead, validated by the co-crystallization of the 2-chlorobenzyl fragment F06 in PDB 3PLL [2], combined with the indole core, positions this compound as a potential fragment-grown lead for carbonic anhydrase isoforms. Its application is most relevant in Zn²⁺-metalloenzyme drug discovery programs seeking isothiourea-based inhibitors with enhanced active-site occupancy beyond the fragment F06.

Thiol-Reactive and Metal-Chelating Probe

The isothiourea group can participate in covalent or coordination-based interactions with cysteine residues or metal cofactors. This compound can serve as a chemical biology tool to investigate proteins that are susceptible to carbamimidothioate modification, and its indole scaffold facilitates subsequent derivatization for target identification studies.

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